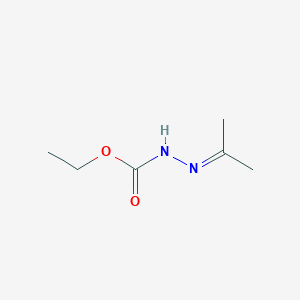

ethyl N-(propan-2-ylideneamino)carbamate

Description

Ethyl N-(propan-2-ylideneamino)carbamate is a carbamate derivative characterized by a propan-2-ylideneamino (imine) substituent attached to the carbamate functional group. Carbamates are esters of carbamic acid (NH₂COOH), widely studied for their biological activities, including carcinogenic, mutagenic, and pharmaceutical properties. This article focuses on comparative analyses of these compounds in terms of carcinogenicity, mutagenicity, and metabolic pathways.

Properties

IUPAC Name |

ethyl N-(propan-2-ylideneamino)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O2/c1-4-10-6(9)8-7-5(2)3/h4H2,1-3H3,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYWYEFXRQPIDET-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NN=C(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60287835 | |

| Record name | ethyl N-(propan-2-ylideneamino)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60287835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6637-60-1 | |

| Record name | NSC52679 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52679 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ethyl N-(propan-2-ylideneamino)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60287835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Comparison with Similar Compounds

Structural and Functional Group Analysis

The reactivity and biological activity of carbamates are heavily influenced by their substituents:

- Ethyl carbamate (EC) : Contains an ethyl group (CH₃CH₂–) bonded to the carbamate oxygen.

- Vinyl carbamate (VC) : Features a vinyl group (CH₂=CH–), enhancing electrophilicity and reactivity.

- Ethyl N-(propan-2-ylideneamino)carbamate: Includes a propan-2-ylideneamino (CH₃C=N–) group, introducing an imine moiety that may influence metabolic activation or stability.

- tert-Butyl carbamate : Bulky tert-butyl group (C(CH₃)₃–) reduces metabolic susceptibility.

Carcinogenic Potency

Comparative carcinogenicity data (Table 1) highlight substituent-driven differences:

Key Observations :

- The vinyl group in VC increases electrophilicity, enabling direct DNA adduct formation and explaining its higher carcinogenicity .

- EC requires metabolic conversion to reactive intermediates (e.g., via oxidation), which are less efficiently generated than VC’s direct action .

- The imine group in this compound may facilitate nucleophilic interactions, but its metabolic fate remains unstudied.

Mutagenicity and Genotoxicity

Mutagenicity in Salmonella typhimurium assays and sister chromatid exchange (SCE) studies (Table 2):

Key Findings :

- VC’s mutagenicity correlates with its carcinogenic potency, acting independently of metabolic activation .

- EC’s lack of direct mutagenicity underscores its reliance on metabolic transformation to genotoxic species .

Metabolic Pathways and Macromolecular Adducts

- VC : Directly generates DNA-reactive epoxides without requiring prior oxidation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.